molecular formula C7H5ClN4O2 B13182560 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13182560
M. Wt: 212.59 g/mol
InChI Key: BWECQNUKMSNQFA-UHFFFAOYSA-N
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Description

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with guanidine derivatives under acidic or basic conditions to form the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thione

Uniqueness

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1694752-41-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

The molecular formula of this compound is C7H5ClN4O2C_7H_5ClN_4O_2, with a molecular weight of 212.59 g/mol. The structure features a triazine ring substituted with an amino group and a chlorinated furan moiety, which may contribute to its biological activities.

PropertyValue
CAS Number1694752-41-4
Molecular FormulaC7H5ClN4O2C_7H_5ClN_4O_2
Molecular Weight212.59 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine compounds can inhibit bacterial growth effectively. Although specific data on this compound is limited, its structural similarity suggests it may possess similar activities.

Anticancer Potential

Preliminary investigations into the anticancer effects of triazine derivatives have shown promising results. For instance, triazine compounds have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the chlorofuran group may enhance these effects by increasing the compound's lipophilicity and cellular uptake.

Case Studies

  • In Vitro Studies : A study conducted on related triazine compounds showed that they effectively inhibited the growth of several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Microbial Resistance : Another study highlighted the role of triazine derivatives in overcoming microbial resistance by disrupting bacterial cell membranes and inhibiting essential enzymes.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

4-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5ClN4O2/c8-4-3(1-2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

BWECQNUKMSNQFA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NC(=O)N2)N)Cl

Origin of Product

United States

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